Ethanesulfonohydrazide

Overview

Description

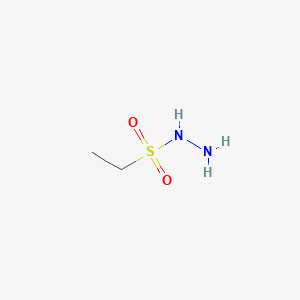

Ethanesulfonohydrazide is an organic compound with the molecular formula C2H8N2O2S. It is a sulfonyl hydrazide derivative, characterized by the presence of a sulfonyl group (-SO2-) attached to a hydrazide group (-NHNH2). This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanesulfonohydrazide can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions. The general reaction is as follows:

CH3CH2SO2Cl+NH2NH2→CH3CH2SO2NHNH2+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl azides.

Reduction: It can be reduced to form ethanesulfonamide.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions typically occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Ethanesulfonyl azide.

Reduction: Ethanesulfonamide.

Substitution: Various substituted ethanesulfonohydrazides depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

a. Inhibition of Lysine Biosynthesis

One of the significant applications of ESH is its role as an inhibitor of lysine biosynthesis via the diaminopimelate pathway. This pathway is essential in various organisms, including plants and bacteria. By inhibiting this pathway, ESH can be utilized as an effective herbicide and antibacterial agent. The ability to target lysine biosynthesis makes ESH a valuable compound in agricultural practices aimed at weed management and disease control in crops .

b. Antibacterial Properties

Research indicates that ESH exhibits antibacterial activity against certain Gram-positive and Gram-negative bacteria. This property is particularly advantageous in developing new antibiotics or enhancing existing treatments for bacterial infections. Studies have shown that compounds similar to ESH can disrupt bacterial growth by targeting specific metabolic pathways .

Agricultural Applications

a. Herbicide Development

The application of ESH in herbicide formulations has been explored due to its effectiveness in inhibiting the growth of unwanted plant species. By disrupting the lysine biosynthesis pathway, ESH can reduce competition for resources among crops, thereby improving yield and productivity. The development of such herbicides is crucial for sustainable agricultural practices, especially in the context of increasing global food demand .

b. Crop Protection

In addition to its herbicidal properties, ESH can also be used to protect crops from bacterial diseases. Its application in agricultural settings can lead to healthier crops with reduced reliance on synthetic pesticides, aligning with the growing trend towards environmentally friendly farming practices .

Research and Development

a. Case Studies

Several case studies have documented the successful application of ESH in various research contexts:

- Study on Herbicidal Efficacy : A study demonstrated that formulations containing ESH significantly reduced weed biomass in controlled experiments, highlighting its potential as a selective herbicide.

- Antibacterial Testing : Laboratory tests showed that ESH effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its viability as a new antibacterial agent.

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Biochemistry | Inhibition of lysine biosynthesis | Antibacterial properties |

| Agriculture | Herbicide development | Improved crop yield and resource management |

| Crop Protection | Disease prevention | Reduced reliance on synthetic pesticides |

Mechanism of Action

The mechanism of action of ethanesulfonohydrazide involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, participating in reactions with electrophilic centers. The sulfonyl group enhances its reactivity, making it a valuable intermediate in the synthesis of complex molecules. The exact pathways and molecular targets depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Ethanesulfonohydrazide can be compared with other sulfonyl hydrazides, such as mthis compound and benzenesulfonohydrazide. While all these compounds share the sulfonyl hydrazide functional group, they differ in their alkyl or aryl substituents, which influence their reactivity and applications.

Similar Compounds

Mthis compound: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

Benzenesulfonohydrazide: Used in the preparation of dyes and as a reagent in organic synthesis.

This compound is unique due to its ethyl substituent, which imparts specific chemical properties and reactivity patterns, making it suitable for particular applications in organic synthesis and industrial processes.

Biological Activity

Ethanesulfonohydrazide, a sulfonyl hydrazide compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound and its derivatives often interact with various biological targets, leading to multiple pharmacological effects. The primary mechanisms include:

- Inhibition of Enzymatic Activity : this compound has shown potential in inhibiting enzymes such as α-amylase and acetylcholinesterase. These enzymes play critical roles in carbohydrate metabolism and neurotransmission, respectively .

- Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress and related diseases. Studies have indicated that certain derivatives possess significant radical scavenging abilities, contributing to their protective effects against cellular damage .

- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties, showing efficacy against various bacterial strains. This activity is particularly relevant in the context of increasing antibiotic resistance .

Antidiabetic Effects

Research has demonstrated that ethane sulfonohydrazide derivatives can effectively inhibit α-amylase, an enzyme involved in carbohydrate digestion. For instance, a derivative exhibited an IC50 value of 1.09 μM, indicating potent inhibitory action . This suggests potential applications in managing diabetes by controlling postprandial blood glucose levels.

Anticancer Potential

This compound compounds have been investigated for their anticancer properties. They have shown cytotoxic effects on various cancer cell lines, including multi-drug resistant strains. The mechanism involves the induction of heat shock protein (Hsp70), which enhances natural killer (NK) cell activity against tumors . This property positions ethane sulfonohydrazide as a promising candidate for cancer therapy.

Neuroprotective Effects

The inhibition of acetylcholinesterase by ethane sulfonohydrazide derivatives suggests potential neuroprotective effects. By preventing the breakdown of acetylcholine, these compounds may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

Properties

IUPAC Name |

ethanesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2S/c1-2-7(5,6)4-3/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKAWKLGSBZQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.